molecular formula C13H6F2OS B8424517 3,6-Difluoro-thioxanthen-9-one

3,6-Difluoro-thioxanthen-9-one

Cat. No. B8424517
M. Wt: 248.25 g/mol
InChI Key: OMCLCYQFBDINEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482344B2

Procedure details

Mix 4-fluoro-2-(3-fluoro-phenylsulfanyl)-benzonitrile (15.7 g, 63 mmol) and polyphosphoric acid (60 g), heat to 200° C. for 10 days. Dilute with H2O (300 mL) and ethyl acetate (700 mL), and filter through a pad of celite. Separate layers formed in the filtrate, and extract aqueous with two 150 mL portions of ethyl acetate. Combine organics, dry (MgSO4), filter, and concentrate to a brown solid. Purify on silica gel (0-10% ethyl acetae/hexanes)to afford 430 mg (3%) of the title compound as a yellow solid. MS [EI] 248; HPLC shows 92% purity; 1H-NMR consistent with structure. 1H-NMR (CDCl3) δ 8.67 (dd, 2H, J=9.0, 5.9 Hz), 7.26 (m, 4H).
Name
4-fluoro-2-(3-fluoro-phenylsulfanyl)-benzonitrile
Quantity
15.7 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Yield
3%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#N)=[C:4]([S:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=2)[CH:3]=1.[OH2:18]>C(OCC)(=O)C>[F:1][C:2]1[CH:9]=[CH:8][C:5]2[C:6](=[O:18])[C:16]3[C:11]([S:10][C:4]=2[CH:3]=1)=[CH:12][C:13]([F:17])=[CH:14][CH:15]=3

Inputs

Step One
Name
4-fluoro-2-(3-fluoro-phenylsulfanyl)-benzonitrile
Quantity
15.7 g
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)SC1=CC(=CC=C1)F
Name
polyphosphoric acid
Quantity
60 g
Type
reactant
Smiles
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter through a pad of celite
CUSTOM
Type
CUSTOM
Details
Separate layers formed in the filtrate
EXTRACTION
Type
EXTRACTION
Details
extract aqueous with two 150 mL portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine organics, dry (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to a brown solid
CUSTOM
Type
CUSTOM
Details
Purify on silica gel (0-10% ethyl acetae/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=2C(C3=CC=C(C=C3SC2C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.